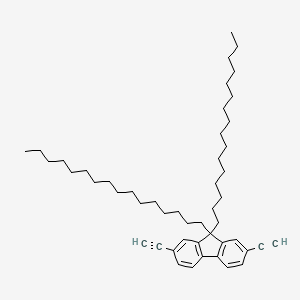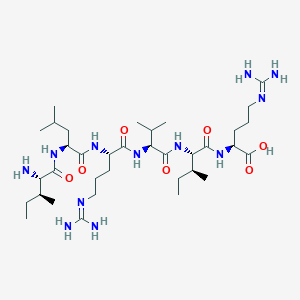
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline: is an organic compound that features both a tetrazole ring and a trifluoromethoxy group attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process would include steps such as nitration, reduction, and cycloaddition reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline or further reduce the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to aniline or reduced tetrazole derivatives.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline in biological systems involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(2H-tetrazol-5-yl)benzeneboronic acid pinacol ester
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
Uniqueness: 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is unique due to the presence of both the tetrazole ring and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity compared to other tetrazole derivatives.
Eigenschaften
CAS-Nummer |
648917-61-7 |
|---|---|
Molekularformel |
C8H6F3N5O |
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |
InChI-Schlüssel |
XZWVYSKSBOTVDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNN=N2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)


